

Sabizabulin Hydrochloride and Androgen Receptor Transport: A Technical Guide

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Compound of Interest

Compound Name: Sabizabulin hydrochloride

Cat. No.: B15566203

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Abstract

Sabizabulin (also known as VERU-111) is a novel, orally bioavailable small molecule that acts as a cytoskeleton disruptor. It is currently under investigation as a therapeutic agent for various cancers, including metastatic castration-resistant prostate cancer (mCRPC). A key mechanism of action for sabizabulin in prostate cancer is the disruption of androgen receptor (AR) transport to the nucleus, a critical step in AR-mediated gene transcription that drives cancer progression. This technical guide provides an in-depth overview of the core mechanism of sabizabulin, focusing on its interaction with microtubules and the subsequent impact on androgen receptor transport. The guide includes a summary of preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. Upon binding to androgens in the cytoplasm, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA and initiates the transcription of genes that promote cell growth and survival. Consequently, inhibiting AR signaling is a cornerstone of prostate cancer therapy.

Sabizabulin represents a novel therapeutic strategy that targets the cellular machinery responsible for transporting the AR into the nucleus. By disrupting the microtubule network, sabizabulin effectively curtails AR nuclear translocation and subsequent signaling, offering a potential treatment avenue for patients who have developed resistance to conventional AR-targeting agents.

Mechanism of Action of Sabizabulin Hydrochloride

Sabizabulin's primary mechanism of action is the disruption of microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in various cellular processes, including intracellular transport. The transport of the androgen receptor complex to the nucleus is a microtubule-dependent process.^[1]

Sabizabulin is a first-in-class oral agent that inhibits microtubule polymerization, thereby disrupting the cytoskeleton.^{[2][3]} In the context of prostate cancer, this targeted inhibition of microtubule polymerization blocks the transport of the androgen receptor into the nucleus.^{[2][4]} Sabizabulin binds to the colchicine binding site on β -tubulin and also forms strong hydrogen bonds with a unique site on α -tubulin, leading to the cross-linking of α and β tubulin subunits.^[5] ^[6] This action results in the inhibition of microtubule formation and the induction of microtubule depolymerization, causing microtubule fragmentation.^[5]

The nuclear translocation of the AR is mediated by the microtubule-motor protein dynein, which transports cargo from the cytoplasm towards the nucleus.^[5] By disrupting the microtubule "tracks," sabizabulin impedes the dynein-mediated transport of the AR to the nucleus.

Quantitative Data

Preclinical Efficacy of Sabizabulin

Sabizabulin has demonstrated potent anti-proliferative activity in various cancer cell lines.

Cell Line	Cancer Type	IC50 (nM)	Exposure Time	Reference
Melanoma (average)	Melanoma	5.2	Not Specified	[7]
Prostate Cancer (average)	Prostate Cancer	5.2	Not Specified	[7]
Panc-1	Pancreatic Cancer	25	24 hours	[7]
Panc-1	Pancreatic Cancer	11.8	48 hours	[7]
AsPC-1	Pancreatic Cancer	35	24 hours	[7]
AsPC-1	Pancreatic Cancer	15.5	48 hours	[7]
HPAF-II	Pancreatic Cancer	35	24 hours	[7]
HPAF-II	Pancreatic Cancer	25	48 hours	[7]
HER2+ Breast Cancer	Breast Cancer	Low nanomolar	Not Specified	[8][9]

In a xenograft model using the human prostate cancer cell line 22Rv1, which expresses the AR-V7 splice variant, oral administration of sabizabulin resulted in significant tumor reduction. [3] At doses of 5 mg/kg and 20 mg/kg administered three times a week, tumor size was reduced by 31% (p=0.049) and 49% (p=0.010), respectively, compared to the vehicle control. [3] In contrast, docetaxel did not produce a significant reduction in tumor size in this model.[3]

Clinical Efficacy of Sabizabulin in mCRPC

Data from a Phase Ib/II clinical trial of sabizabulin in men with metastatic castration-resistant prostate cancer (mCRPC) who had progressed on an androgen receptor-targeting agent demonstrated promising antitumor activity.[5][10][11]

Efficacy Endpoint	Value	Patient Population	Reference
Recommended Phase II Dose	63 mg/day	mCRPC	[5][10][11]
Objective Response Rate (ORR)	20.7% (6/29)	Patients with measurable disease	[5][10]
PSA Declines	29.2% (14/48)	Evaluable patients	[5][10]
Median Radiographic Progression-Free Survival (rPFS)	11.4 months	Patients receiving \geq 63 mg daily (n=55)	[5]

Signaling Pathways and Experimental Workflows

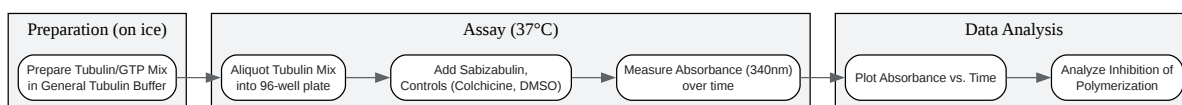
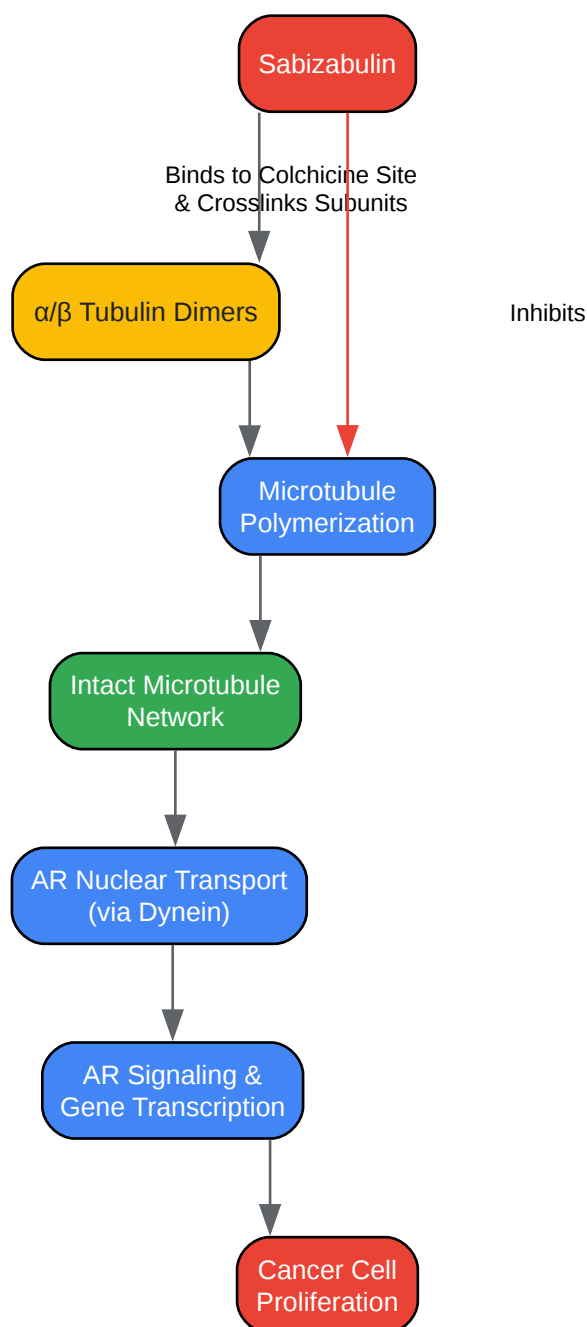
Androgen Receptor Signaling Pathway

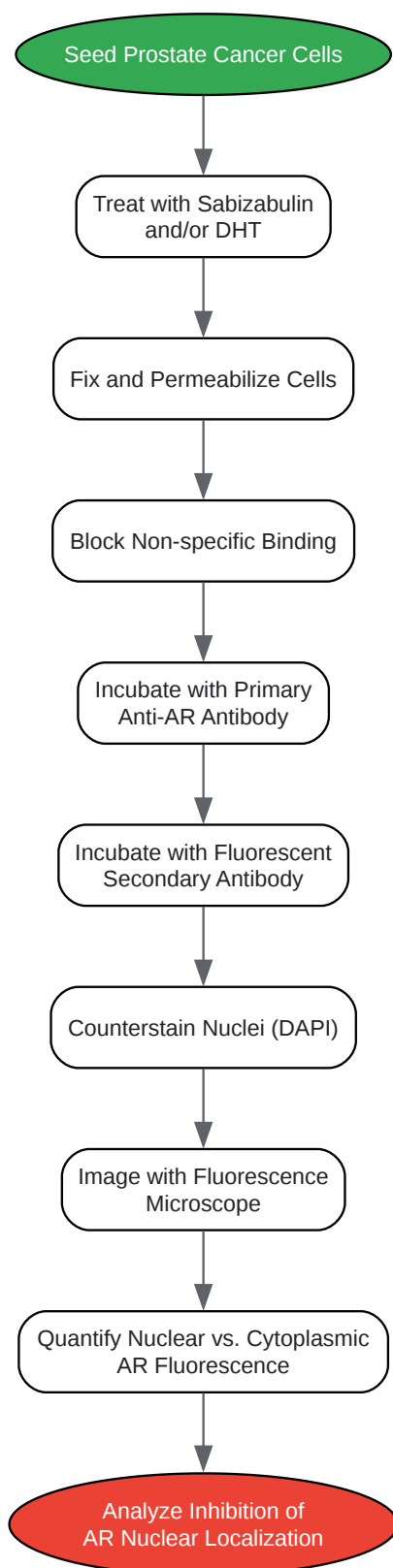
The following diagram illustrates the classical androgen receptor signaling pathway.

Androgen Receptor Signaling Pathway

Mechanism of Sabizabulin Action

Sabizabulin disrupts the microtubule network, thereby inhibiting the transport of the androgen receptor into the nucleus.





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